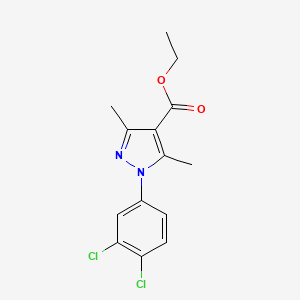

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Overview

Description

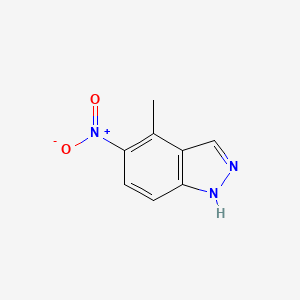

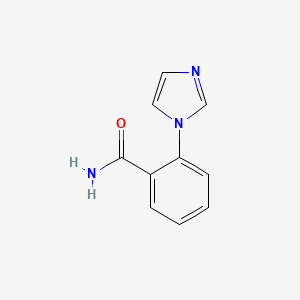

The compound “ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a dichlorophenyl group and an ethyl carboxylate group attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions. For instance, they can act as organocatalysts for Mitsunobu reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, dichlorophenethylamine, a compound with a similar dichlorophenyl group, has a boiling point of 280 °C and a density of 1.268 g/mL at 25 °C .Scientific Research Applications

Organocatalysis in Mitsunobu Reactions

This compound serves as an organocatalyst in Mitsunobu reactions, which are pivotal for the substitution of hydroxyl groups or inversion of stereochemistry in secondary alcohols . The use of ethyl 2-arylhydrazinecarboxylates , which includes derivatives like our compound of interest, has been identified as potent catalysts. These facilitate the formation of ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine, leading to substantial improvements in the Mitsunobu reaction, making it more environmentally friendly and economically viable .

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities . Some derivatives have shown promising results, particularly against Mycobacterium tuberculosis and Plasmodium falciparum , suggesting potential leads in chemotherapy against tuberculosis and malaria .

Synthesis of Carbodithioate Derivatives

The compound is used in the synthesis of new carbodithioate derivatives, which are characterized by their spectral and elemental analyses . These derivatives have a wide range of applications, including as pesticides, fungicides, and in pharmaceuticals due to their antibacterial and antifungal properties .

Development of Azo Reagents

In the context of green chemistry, the compound is involved in the development of recyclable azo reagents. These reagents are used for catalytic Mitsunobu reactions and offer a safer and more convenient alternative to traditional methods by using atmospheric oxygen as a sacrificial oxidative agent .

Pharmaceutical Agent Design

The structural motif of this compound is found in various biologically active compounds. Its derivatives are explored for their potential as pharmaceutical agents, particularly in the design of molecules with anticancer, antimycobacterial, and antiviral activities .

Chemical Stability Analysis

The compound’s derivatives have been subjected to thermal analysis to assess their stability compared with typical azo reagents such as diethyl azodicarboxylate (DEAD). This analysis supports their sufficient thermal stability, which is crucial for practical synthesis applications .

Radical Precursors and Ionic Liquids

Derivatives of this compound are investigated for their use as radical precursors and in the formulation of ionic liquids. These applications are significant in the field of synthetic organic chemistry and materials science .

Quantum Dot Synthesis

The compound is also involved in the synthesis of quantum dots, which are semiconductor particles that have electronic properties intermediate between those of bulk semiconductors and discrete molecules .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, contributing to its biological activity.

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects The compound likely interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it’s likely that the compound has multiple effects at the molecular and cellular level.

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)10-5-6-11(15)12(16)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQOTPGEGGVTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363436 | |

| Record name | ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

CAS RN |

477710-51-3 | |

| Record name | ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)